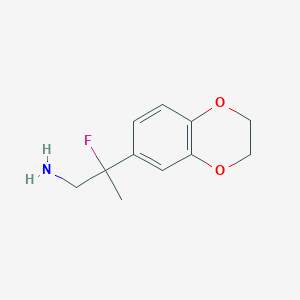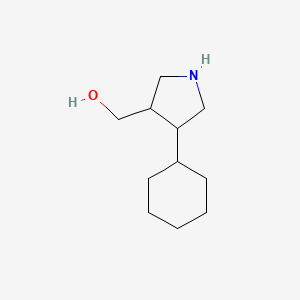
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Chloro-2-fluorophenylboronic acid is a compound with the molecular formula ClC6H3(F)B(OH)2 . It appears as a white to almost white powder .
Molecular Structure Analysis
The molecular weight of 3-Chloro-2-fluorophenylboronic acid is 174.37 g/mol . The InChI string is InChI=1S/C6H5BClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H .Physical And Chemical Properties Analysis
This compound has a melting point of 247 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Anticancer Compounds :
- Zhang, Duan, Xiong, Zhuang, and Tang (2019) describe the synthesis of a compound related to the one , emphasizing its importance as an intermediate for various anticancer drugs (Zhang et al., 2019).
Antitumor Activity :
- Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, and Kulchitskiy (2014) discuss the transformation of similar compounds into carbamides showing high antitumor activity and the ability to enhance the effect of cytostatic drugs (Potkin et al., 2014).
Synthesis of Antibacterial Agents :
- Cooper, Klock, Chu, and Fernandes (1990) investigated compounds structurally related to the one , which showed significant antibacterial activity, especially against Gram-positive organisms (Cooper et al., 1990).
Anticonvulsant Properties :
- Narayana, Vijaya Raj, Ashalatha, and Kumari (2006) prepared derivatives of a related compound, demonstrating excellent anticonvulsant activity in comparison to standard drugs like diazepam (Narayana et al., 2006).
Synthesis of Potential Anti-Inflammatory Agents :
- Thakral, Kumar, Thakral, Singh, Nagesh, Verma, and Pandey (2022) synthesized and evaluated compounds structurally related to the one for anti-inflammatory and cytotoxic activities (Thakral et al., 2022).
Pharmaceutical Applications :
- Christov, Kozekov, and Palamareva (2006) prepared a compound with similar structural features for potential pharmaceutical applications (Christov et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIPKLWSXIIFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)
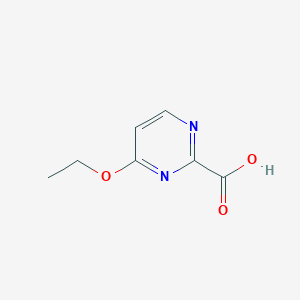
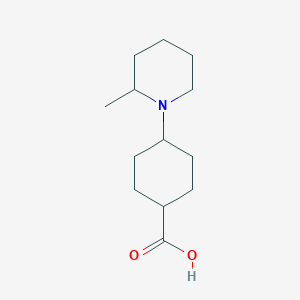
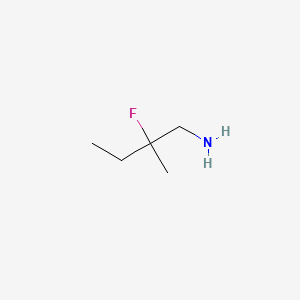

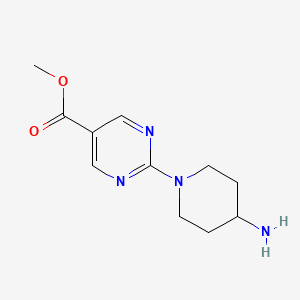
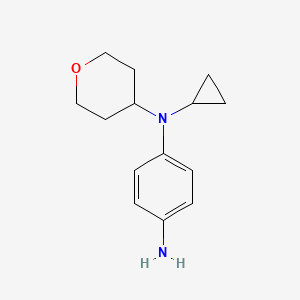
![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![7-Fluoro-5-azaspiro[2.4]heptane](/img/structure/B1472470.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1472473.png)
